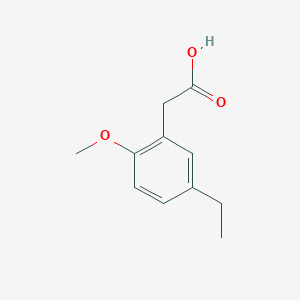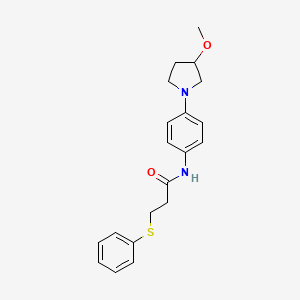
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a novel derivative that can be associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anticancer, antibacterial, and antifungal properties . These compounds typically contain a propanamide backbone with various aromatic and heteroaromatic substitutions, which are crucial for their biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the formation of propanamide derivatives with different substituents. For instance, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is confirmed by spectroscopic methods like IR, 1H-, 13C-NMR, and mass spectrometry . Similarly, the synthesis of other related compounds involves halogenated hydrocarbon amination reactions and condensation reactions with strong bases . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques and, in some cases, X-ray crystallography . The molecular geometry, including bond lengths and angles, can be compared with calculated structures using density functional theory (DFT) to ensure accuracy . The presence of various substituents like methoxy, phenylthio, and pyrrolidinyl groups can significantly influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo transformations in different conditions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative is catalyzed by bases and involves a ring-opening mechanism . These types of reactions are crucial for understanding the chemical behavior and potential metabolism of the compound in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of different functional groups affects properties like solubility, melting point, and stability. For instance, the IR carbonyl band analysis provides insights into the conformations of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides, which can affect their physical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies can give clues about the compound's solid-state properties .
Scientific Research Applications
Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant anticancer properties. These derivatives, including a compound structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, showed potent activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The antioxidant activity of these compounds was also highlighted, showing potential in combatting oxidative stress within cancerous environments (I. Tumosienė et al., 2020).
Receptor Antagonism
Research on nonpeptide alphavbeta3 antagonists, which are structurally similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, has shown efficacy in the prevention and treatment of osteoporosis. These compounds demonstrate a potent and selective antagonism of the alpha(v)beta(3) receptor, indicating their potential in regulating bone turnover and treating related diseases (J. Hutchinson et al., 2003).
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-11-13-22(15-18)17-9-7-16(8-10-17)21-20(23)12-14-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUZFCAUHAWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

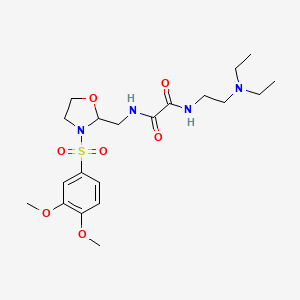
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
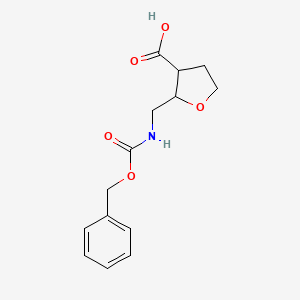
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
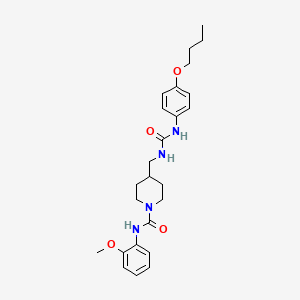
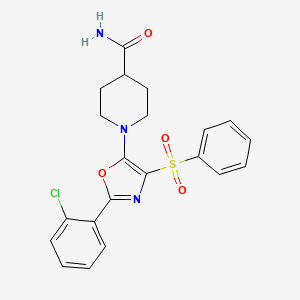
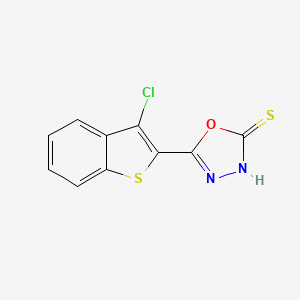
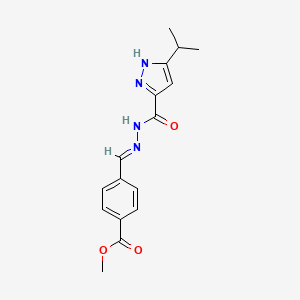
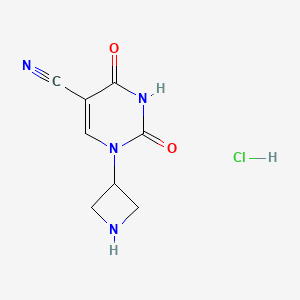
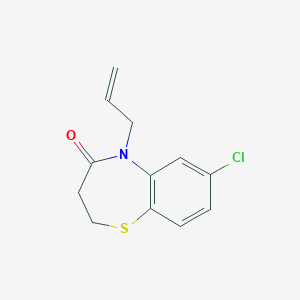
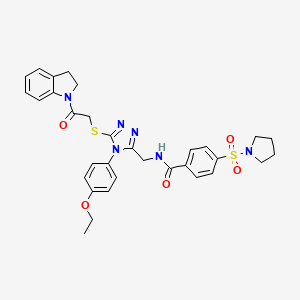
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)
